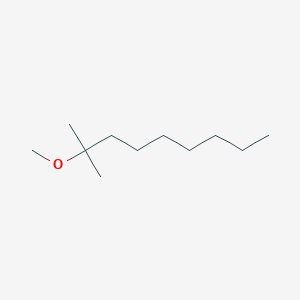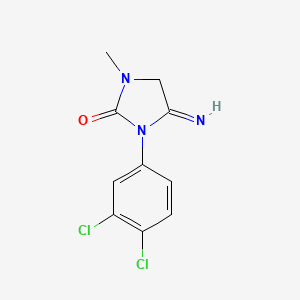
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It is often used as an intermediate in organic synthesis and has been studied for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with a suitable amine, such as dimethylamine, under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous feeding reactions using 3,4-dichloroaniline and phosgene as raw materials. The process is designed to maximize the utilization of phosgene and minimize waste, making it both efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. For instance, it inhibits photosynthesis by blocking the plastoquinone binding site of photosystem II, thereby disrupting the electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, making it an effective herbicide.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but has different applications and reactivity.
Uniqueness
3-(3,4-Dichlorophenyl)-4-imino-1-methylimidazolidin-2-one is unique due to its imidazolidinone ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for research and industrial use.
Propiedades
Número CAS |
78272-03-4 |
|---|---|
Fórmula molecular |
C10H9Cl2N3O |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
3-(3,4-dichlorophenyl)-4-imino-1-methylimidazolidin-2-one |
InChI |
InChI=1S/C10H9Cl2N3O/c1-14-5-9(13)15(10(14)16)6-2-3-7(11)8(12)4-6/h2-4,13H,5H2,1H3 |
Clave InChI |
YRZFGEGIKHMEPG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=N)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)



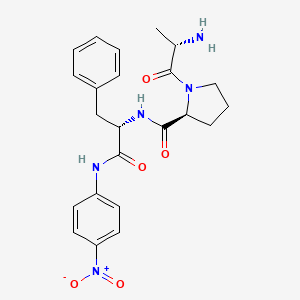
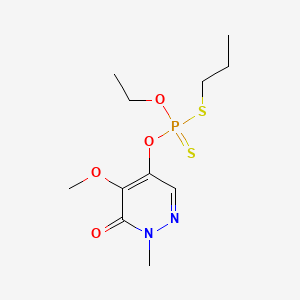
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)


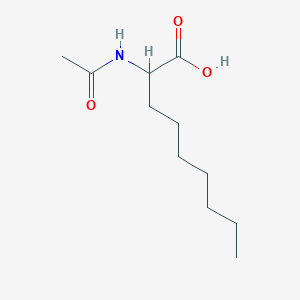
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
